3-(2-Fluorophenoxy)propanenitrile
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(2-Fluorophenoxy)propanenitrile involves intricate chemical reactions, starting from basic building blocks to the final product through multiple steps. For example, a related compound, N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), was synthesized in a two-step reaction sequence involving fluorination followed by a preparative HPLC purification (Klok et al., 2006).
Molecular Structure Analysis
The molecular geometry and structure analysis are crucial for understanding the behavior and reactivity of a compound. For instance, structural characterization studies, such as those on 1,3-Bis(p-nitrophenoxy)propane, involve techniques like X-ray diffraction analysis, demonstrating the importance of crystallography in elucidating chemical structures (Rafique et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving fluorophenoxy compounds are varied and can lead to interesting and useful products. For instance, the synthesis of derivatives of 3-fluoro-2-ketoacids from 3-fluoro-2-hydroxynitriles highlights the compound's versatility as an intermediate in producing a range of fluorinated compounds (Remli et al., 1982).
properties
IUPAC Name |
3-(2-fluorophenoxy)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHSOIPTJHZTJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366680 | |
Record name | 3-(2-fluorophenoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenoxy)propanenitrile | |
CAS RN |
111140-91-1 | |
Record name | 3-(2-fluorophenoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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